N1,N1-Diallyl-2-chloro-1,4-benzenediamine

Overview

Description

N1,N1-Diallyl-2-chloro-1,4-benzenediamine (DACB) is an organic compound with a variety of uses in the laboratory and in scientific research. DACB is a diamine with two allyl groups attached to a chloro-benzene ring. It is a colorless, water-soluble liquid with a strong, unpleasant odor. DACB has a variety of applications in the laboratory, including its use as an intermediate in organic synthesis, as a reagent in chemical reactions, and as a catalyst in the production of polymers. In scientific research, DACB has been studied for its potential to act as an inhibitor of enzymes, to interact with proteins and DNA, and to act as a receptor agonist.

Scientific Research Applications

Synthesis of Polysubstituted Benzenes

This compound can be utilized in the synthesis of polysubstituted benzenes, which are crucial in the development of various pharmaceuticals, dyes, and organic materials. The presence of the diallyl and chloro groups allows for selective substitutions to introduce additional functional groups that can enhance the activity or binding properties of the synthesized molecules .

Development of Organic Semiconductors

The benzene core of N1,N1-Diallyl-2-chloro-1,4-benzenediamine is a common motif in organic semiconductors. Research into the use of this compound could lead to the development of new materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in renewable energy technologies .

Creation of Advanced Polymer Materials

The reactive allyl groups in this compound make it a candidate for creating cross-linked polymers. These materials have potential applications in high-performance coatings, adhesives, and composite materials that require enhanced durability and chemical resistance .

Catalysis Research

N1,N1-Diallyl-2-chloro-1,4-benzenediamine can serve as a ligand for transition metal catalysts. The development of such catalysts can lead to more efficient and selective chemical reactions, which is beneficial for industrial processes and environmental sustainability .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be modified to produce new drug candidates. Its benzene core and functional groups provide a versatile framework for the design of molecules with potential therapeutic effects against various diseases .

Dye and Pigment Production

The compound’s structure is conducive to the synthesis of dyes and pigments. By modifying the substituents, researchers can develop new colors and properties for textiles, inks, and coatings .

Agrochemical Research

N1,N1-Diallyl-2-chloro-1,4-benzenediamine may be used to synthesize novel agrochemicals. Its structure allows for the introduction of additional functional groups that can enhance the activity and selectivity of herbicides and pesticides .

Material Science Applications

The compound’s ability to undergo various chemical reactions makes it a valuable starting material in material science research. It could be used to create advanced materials with specific mechanical, thermal, or electrical properties .

properties

IUPAC Name |

2-chloro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUIXPCQHDEYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227504 | |

| Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Diallyl-2-chloro-1,4-benzenediamine | |

CAS RN |

1219957-06-8 | |

| Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N1,N1-di-2-propen-1-yl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

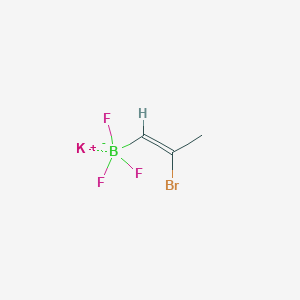

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)

![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)

![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)